BIIB021

Hsp90 inhibition Binding affinity Isothermal titration calorimetry

BIIB021 is a purine-scaffold Hsp90 inhibitor with Ki=1.7 nM, independent of NQO1 activation and P-gp/MRP-1 efflux, ensuring consistent potency across multidrug-resistant tumor models. Unlike ansamycin derivatives, it requires no coadministration of efflux pump inhibitors. Validated oral PK in mice, rats, dogs, and humans enables seamless PK/PD translation. Its established HER-2 degradation EC50 (38 nM) and Hsp70 biomarker upregulation support robust pharmacodynamic assay development. Choose BIIB021 for MDR tumor, HNSCC radiosensitization, and oral in-vivo studies where 17-AAG fails.

Molecular Formula C14H15ClN6O
Molecular Weight 318.76 g/mol
CAS No. 848695-25-0
Cat. No. B1683972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIIB021
CAS848695-25-0
Synonyms6-chloro-4MDMPA
6-chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine
BIIB021
CNF 2024
CNF-2024
CNF2024
Molecular FormulaC14H15ClN6O
Molecular Weight318.76 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N
InChIInChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20)
InChIKeyQULDDKSCVCJTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIIB021 Procurement Guide: An Oral, Non-Ansamycin Hsp90 Inhibitor with Validated In Vivo and Clinical Differentiation


BIIB021 (CAS 848695-25-0; also designated CNF2024) is a fully synthetic, orally bioavailable small-molecule inhibitor of heat shock protein 90 (Hsp90) belonging to the purine-scaffold class of ATP-competitive chaperone inhibitors [1]. Unlike the prototypical ansamycin natural product derivative 17-AAG, BIIB021 lacks the benzoquinone moiety associated with hepatotoxicity and formulation challenges, and exhibits a Ki of 1.7 nM for Hsp90 binding alongside an EC50 of 38 nM for client protein degradation in MCF-7 cells [2]. The compound has advanced to Phase 2 clinical evaluation and is distinguished by its independence from NQO1-mediated activation, insensitivity to P-glycoprotein (P-gp) and MRP-1 efflux, and demonstrable oral bioavailability across preclinical species and human subjects [3][4].

Why BIIB021 Cannot Be Substituted with Generic Hsp90 Inhibitors: Evidence-Based Differentiation for Procurement Decisions


Hsp90 inhibitors exhibit profound scaffold-dependent divergence in binding kinetics, paralog selectivity, metabolic liability, efflux transporter susceptibility, and clinical tolerability. The geldanamycin-derived ansamycins (e.g., 17-AAG, 17-DMAG) require NQO1-mediated bioreduction for full activity and are substrates for P-gp and MRP-1, rendering them ineffective in multidrug-resistant tumor populations [1]. Resorcinol-based inhibitors (e.g., ganetespib, luminespib) demonstrate distinct off-target kinase polypharmacology and differ substantially in pharmacokinetic half-life and ocular toxicity profiles [2][3]. BIIB021's purine scaffold confers unique structural and functional properties—including a 400-fold tighter binding affinity than 17-AAG, independence from NQO1 status, lack of efflux pump recognition, and a defined metabolic pathway via aldehyde oxidase—that collectively preclude simple interchange with other in-class agents [1][4]. The following quantitative evidence establishes the specific dimensions along which BIIB021 demonstrates verifiable differentiation.

BIIB021 Quantitative Differentiation Evidence: Comparator-Based Head-to-Head Performance Metrics for Procurement


Direct Binding Affinity: BIIB021 vs. 17-AAG — 400-Fold Tighter Hsp90 N-Terminal Domain Binding

BIIB021 exhibits a KD of 3 nM for the N-terminal domain of Hsp90, representing approximately 400-fold tighter binding compared to 17-AAG, which demonstrates a KD of approximately 1200 nM under comparable assay conditions [1]. This direct binding affinity difference, determined via isothermal titration calorimetry (ITC) and validated by X-ray cocrystal structures (PDB: 3QDD), reflects the purine scaffold's optimized occupancy of the ATP-binding pocket hydrophobic region [1][2]. The binding stoichiometry for BIIB021 is 1:1 molar ratio with Hsp90, whereas the KD for GRP94, an endoplasmic reticulum paralog, is 450 nM, indicating an approximately 150-fold paralog selectivity window [1].

Hsp90 inhibition Binding affinity Isothermal titration calorimetry X-ray crystallography

In Vivo Antitumor Efficacy: BIIB021 Outperforms 17-AAG in Head and Neck Squamous Cell Carcinoma Xenografts

In a direct comparator study using HNSCC xenograft models, BIIB021 demonstrated superior antitumor efficacy relative to 17-AAG, both as monotherapy and in combination with fractionated radiation [1]. BIIB021 exhibited a strong antitumor effect that outperformed 17-AAG, with enhanced in vitro radiosensitivity in HNSCC cell lines accompanied by reduction in key radioresponsive proteins, increased apoptotic cell populations, and enhanced G2 arrest [1]. In the xenograft setting, the combination of BIIB021 with radiation improved therapeutic efficacy beyond that achievable with 17-AAG-based regimens [1].

Head and neck cancer Xenograft efficacy Radiosensitization HNSCC

Multidrug Resistance Profile: BIIB021 Retains Activity in P-gp and MRP-1 Expressing Tumors, Unlike 17-AAG

BIIB021 maintains full cytotoxic activity in tumor cell lines expressing the multidrug resistance efflux transporters P-glycoprotein (P-gp) and MRP-1, whereas 17-AAG and other ansamycin derivatives exhibit marked loss of activity in these same models [1][2]. In adrenocortical carcinoma H295R cells, which naturally express P-gp, BIIB021 was considerably more active than 17-AAG, and its cytotoxic activity was not influenced by loss of NQO1 or Bcl-2 overexpression—molecular lesions that are associated with reduced cell killing by 17-AAG despite client protein degradation [1][2]. Additionally, BIIB021 is not a substrate of P-glycoprotein and shows comparable potency against multiple-drug-resistant tumor variants [1].

Multidrug resistance P-glycoprotein MRP-1 Efflux transporters

Client Protein Degradation: BIIB021 HER-2 Degradation EC50 in MCF-7 Cells Compared with Literature Benchmarks

BIIB021 induces degradation of the Hsp90 client protein HER-2 in MCF-7 breast cancer cells with an EC50 of 32–38 nM [1][2]. This cellular potency for client protein degradation serves as a pharmacodynamic marker of Hsp90 pathway interdiction. In BT474 breast cancer cells, binding affinity to the Hsp90 nucleotide binding domain yields an IC50 of 140 nM (0.14 µM) . Western blot analysis after BIIB021 treatment confirms dose-dependent and time-dependent degradation of key client proteins including HER-2, Akt, and Raf-1, with concomitant upregulation of Hsp70 and Hsp27 [1][2].

HER-2 degradation Client protein MCF-7 Pharmacodynamic biomarker

Clinical Pharmacokinetics and Tolerability: BIIB021 Oral Bioavailability with Defined MTD in Solid Tumor Patients

In a Phase 1 dose-escalation study enrolling 60 patients with advanced solid tumors, BIIB021 demonstrated dose-dependent plasma exposure with Cmax occurring at approximately 90 minutes post-dose and a terminal half-life (t1/2) of approximately 1 hour across dosing cohorts ranging from 25 to 800 mg administered twice weekly [1]. The maximum tolerated dose (MTD) was established at 700 mg twice weekly when dosed for 3 weeks out of each 4-week course, and at 600 mg twice weekly for continuous dosing [1]. Pharmacodynamic activity was confirmed by increased Hsp70 levels (>150% from baseline) in PBMCs and significant reduction (>15% inhibition) of serum HER-2 extracellular domain [1][2].

Phase 1 clinical trial Pharmacokinetics Maximum tolerated dose Oral bioavailability

Kinase Selectivity Profile: BIIB021 vs. Resorcinol-Class Inhibitors — Distinct Off-Target Pharmacology

Systematic characterization of kinase cross-pharmacology across HSP90 inhibitor classes demonstrates that the resorcinol-based clinical candidates ganetespib and, to a lesser extent, luminespib, display unique off-target kinase pharmacology compared with other HSP90 inhibitors [1][2]. BIIB021, as a purine-scaffold inhibitor, exhibits no significant activity against a range of ATP-binding kinases or Na+/K+ ATPase at relevant concentrations . The Tanimoto similarity between BIIB021 and luminespib is low (0.452), reflecting substantial structural divergence that underlies differential kinase interaction profiles [3].

Kinase selectivity Polypharmacology Off-target profiling Kinome screening

BIIB021 Optimal Research Applications: High-Value Procurement Scenarios Based on Validated Differentiation Evidence


Preclinical Studies in Multidrug-Resistant Cancer Models

BIIB021 is the preferred Hsp90 inhibitor for xenograft or cell culture studies involving tumor models with documented P-gp or MRP-1 efflux pump expression, as it retains full cytotoxic activity where 17-AAG and other ansamycin derivatives are completely inactive [1]. This includes adrenocortical carcinoma (e.g., H295R cells), which naturally express P-gp, and any multidrug-resistant variants of common cancer cell lines [1]. Procurement of BIIB021 eliminates the requirement for coadministration of efflux pump inhibitors and avoids the confounding variable of NQO1 dependence that complicates ansamycin-based studies [1].

Radiotherapy Combination Studies in Head and Neck Squamous Cell Carcinoma

BIIB021 demonstrates validated superiority over 17-AAG as a radiosensitizer in HNSCC preclinical models, both as monotherapy and in combination with fractionated radiation [2]. Investigators requiring an Hsp90 inhibitor for radiation combination studies should procure BIIB021 specifically for HNSCC xenograft work, where direct comparator data confirm enhanced efficacy relative to the 17-AAG benchmark [2].

In Vivo Oral Dosing Studies Requiring Defined Pharmacokinetics

For animal studies requiring oral administration with predictable systemic exposure, BIIB021 provides established oral bioavailability in mouse, rat, and dog models [3][4]. The compound exhibits rapid absorption and a short half-life in rodents, with defined metabolic pathways characterized across species [3][5]. The validated Phase 1 human PK parameters (Cmax ~90 min, t1/2 ~1 h) provide a translational reference for dose projection [4].

Hsp90 Pathway Pharmacodynamic Biomarker Development

BIIB021 enables robust pharmacodynamic assay development using HER-2 degradation as a validated client protein readout, with a well-characterized EC50 of 32–38 nM in MCF-7 cells [6]. The compound also consistently upregulates Hsp70 as a compensatory biomarker (>150% increase in PBMCs clinically) [4]. Procurement for PD assay qualification benefits from this established biomarker response profile, enabling standardized pathway engagement measurements across laboratories and experimental systems [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIIB021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.